2-Diethylamino-4,6-dihydroxy-pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(diethylamino)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O2/c1-3-11(4-2)8-9-6(12)5-7(13)10-8/h5H,3-4H2,1-2H3,(H2,9,10,12,13) |
InChI Key |
QLQQHEHEBSZVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Derivatization and Chemical Transformations of 2 Diethylamino 4,6 Dihydroxy Pyrimidine
Functionalization at the Pyrimidine (B1678525) Core Positions
The reactivity of the pyrimidine ring allows for a variety of transformations, enabling the introduction of diverse functional groups. Key strategies include the conversion of hydroxyl groups to halogens, subsequent nucleophilic substitutions, and direct alkylation or arylation.
Conversion of Hydroxyl to Halogen (e.g., Chlorination with Phosphorus Oxychloride)
The conversion of the hydroxyl groups at positions 4 and 6 of the pyrimidine ring to chloro groups is a fundamental transformation that activates the core for subsequent nucleophilic substitution reactions. This is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger. nih.govgoogle.com While specific studies detailing the chlorination of 2-Diethylamino-4,6-dihydroxy-pyrimidine are not extensively documented in publicly available literature, the general methodology for analogous 2-amino-4,6-dihydroxypyrimidines provides a well-established precedent. nih.govgoogle.com
The reaction typically involves heating the dihydroxy-pyrimidine substrate with an excess of phosphorus oxychloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which can otherwise lead to side reactions and lower yields. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion to the corresponding 4,6-dichloropyrimidine. nih.gov
| Starting Material | Reagent | Product | Notes |
| 2-Amino-4,6-dihydroxypyrimidine (B16511) | POCl₃, N,N-Dimethylaniline | 2-Amino-4,6-dichloropyrimidine (B145751) | This reaction serves as a model for the chlorination of the diethylamino analogue. nih.gov |
Nucleophilic Aromatic Substitution Reactions on Halogenated Intermediates
The resulting 4,6-dichloro-2-(diethylamino)pyrimidine is a versatile intermediate for introducing a wide range of substituents through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions are susceptible to displacement by various nucleophiles, including amines, alkoxides, and thiolates.
The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. nih.gov For symmetrically substituted 4,6-dichloropyrimidines, reactions with nucleophilic amines can proceed under conventional conditions with stoichiometric control. nih.gov The presence of the electron-donating diethylamino group at the C2 position influences the reactivity of the C4 and C6 positions towards nucleophilic attack.
| Halogenated Intermediate | Nucleophile | Product |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, Ethanol/Methanol | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes |
Alkylation and Arylation Strategies
Direct alkylation and arylation of the this compound can also be envisioned as a route to introduce further diversity. While specific examples for this substrate are scarce in the literature, general methods for pyrimidine derivatization can be considered. Alkylation could potentially occur at the ring nitrogen atoms or the exocyclic amino group, depending on the reaction conditions and the tautomeric form of the starting material.
Arylation reactions, particularly at the C5 position, are of significant interest for modifying the electronic and steric properties of the pyrimidine core. Modern cross-coupling methodologies, such as Suzuki or Stille couplings, could be employed on a halogenated derivative of this compound.
Introduction of Diverse Substituents at Position 5
The C5 position of the pyrimidine ring is another key site for functionalization. The introduction of substituents at this position can significantly impact the biological and chemical properties of the resulting compounds. A common method for activating the C5 position for electrophilic substitution is the Vilsmeier-Haack reaction. mdpi.com
This reaction, which employs a mixture of phosphorus oxychloride and a formamide (B127407) (like N,N-dimethylformamide, DMF), generates a Vilsmeier reagent that can formylate electron-rich aromatic and heteroaromatic rings. mdpi.comchemicalbook.com For dihydroxypyrimidine substrates, this reaction can lead to the introduction of a formyl group at the C5 position. nih.gov This formyl group can then serve as a handle for further chemical modifications, such as conversion to other functional groups or participation in condensation reactions.
| Substrate | Reaction | Product |
| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack Reaction (POCl₃, DMF) | 2-Amino-4,6-dichloro-pyrimidine-5-carboxaldehyde |
Annulation and Ring-Fusion Reactions
The synthesis of fused heterocyclic systems containing the pyrimidine ring is a valuable strategy for creating complex molecular architectures. Pyrrolo[2,3-d]pyrimidines, in particular, are an important class of compounds with diverse biological activities.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The construction of the pyrrolo[2,3-d]pyrimidine scaffold from a 2-(diethylamino)pyrimidine (B1148943) precursor would likely involve the introduction of appropriate functional groups at the C4, C5, or C6 positions that can participate in a subsequent cyclization reaction to form the fused pyrrole (B145914) ring. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, general synthetic strategies for pyrrolo[2,3-d]pyrimidines often start from appropriately substituted pyrimidines. nih.gov These methods include the reaction of aminopyrimidines with α-haloketones or the cyclization of pyrimidines bearing a side chain with a suitable functional group at the C5 position.
Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
The construction of the pyrazolo[1,5-a]pyrimidine ring system is a significant transformation due to the prevalence of this scaffold in medicinally important compounds. The most common and direct route to this system involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov In this approach, the pyrazole (B372694) ring is pre-formed and the pyrimidine ring is subsequently annulated onto it.
However, an alternative strategy involves building the pyrazole ring onto a pre-existing pyrimidine scaffold. For a precursor like 2-diethylamino-4,6-dichloropyrimidine, this can be envisioned through reaction with a hydrazine (B178648) derivative. While this pathway can lead to the isomeric pyrazolo[3,4-d]pyrimidine system, careful selection of reagents and conditions can influence the final architecture. tsijournals.comresearchgate.net For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines has been shown to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net
A plausible, albeit less direct, route starting from 2-diethylamino-4,6-dichloropyrimidine to form the [1,5-a] isomer would involve a multi-step sequence. This could include a reaction where one chloro group is displaced by a nucleophile that introduces a nitrogen atom and a two-carbon unit, which can then cyclize with the N-1 position of the pyrimidine ring. Another possibility involves the reaction of the corresponding pyrimidinone with hydrazine, which can proceed via ring-opening of the pyrimidine followed by recyclization to form a pyrazole derivative. researchgate.net
The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule. The condensation of a substituted 5-aminopyrazole with a tailored β-dicarbonyl compound generally offers more straightforward control over the substituents on both the pyrazole and pyrimidine rings of the final fused system.
Table 1: Comparison of Synthetic Routes to Pyrazolo[1,5-a]pyrimidines
| Route | Starting Materials | Key Transformation | Typical Conditions | Reference |
|---|---|---|---|---|
| Standard | 5-Aminopyrazole + 1,3-Dicarbonyl Compound | Cyclocondensation | Acid or base catalysis, heating | nih.gov, nih.gov |
| Alternative | Dichloropyrimidine + Hydrazine derivative | Nucleophilic substitution & Cyclization | Base, heating | researchgate.net |
| Alternative | Pyrimidinone + Hydrazine | Ring cleavage & Recyclization | Heating | researchgate.net |
Construction of Thiazolo[2',3':3,4]nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine Systems
The synthesis of highly complex, multi-fused heterocyclic systems such as thiazolo[2',3':3,4] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine requires a sophisticated, multi-step synthetic approach. While direct synthesis from this compound is not explicitly detailed in the literature, analogous syntheses provide a clear blueprint for how such a transformation could be achieved. A key strategy involves the sequential construction of the thiazole (B1198619) and triazole rings onto the activated pyrimidine core.
A closely related synthesis of the isomeric thiazolo[5,4-d] nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine system begins with a 2,4-dichloro-5-aminopyrimidine derivative. researchgate.net This precursor undergoes a series of transformations:
Thiazole Ring Formation: Reaction with potassium thiocyanate (B1210189) (KSCN) forms a fused thiazolo[5,4-d]pyrimidine.
Activation: The resulting amine is converted to a more reactive chloro group via diazotization followed by chlorination.
Hydrazine Introduction: The chloro group is then substituted by hydrazine hydrate.
Triazole Ring Annulation: Finally, the introduced hydrazino group is cyclized with reagents like triethyl orthoformate to form the fused triazole ring, completing the tetracyclic system. researchgate.net
This established pathway for an isomeric system strongly suggests that 2-diethylamino-4,6-dichloropyrimidine could serve as a viable starting point for the synthesis of the target thiazolo[2',3':3,4] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine.
Furthermore, a facile method for constructing the precise nih.govmdpi.comthiazolo[2′,3′:3,4] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core has been reported, which involves a bromine-assisted direct electrophilic heterocyclization of a 3-N-allylamine-5,6-dihydro nih.govmdpi.comthiazolo[2,3-c] nih.govresearchgate.netresearchgate.nettriazole intermediate. researchgate.net This highlights that the final cyclization to form the pyrimidine ring onto a pre-built thiazolo-triazole system is also a viable synthetic strategy.
Table 2: Proposed Synthetic Sequence for Thiazolo-fused Pyrimidines from a Dichloropyrimidine Precursor (based on analogous synthesis)
| Step | Reaction | Reagents | Intermediate Product | Reference |
|---|---|---|---|---|
| 1 | Thiazole formation | KSCN | Fused thiazolopyrimidine | researchgate.net |
| 2 | Hydrazinolysis | Hydrazine hydrate | Hydrazinothiazolopyrimidine | researchgate.net |
| 3 | Triazole annulation | Triethyl orthoformate | Thiazolo-triazolo-pyrimidine | researchgate.net |
Control of Regioselectivity and Stereoselectivity in Derivatization Reactions
In the derivatization of this compound, the primary point of control arises after its conversion to the symmetric 2-diethylamino-4,6-dichloropyrimidine intermediate. The two chlorine atoms at the C4 and C6 positions are chemically equivalent, presenting a challenge and an opportunity for controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. Stereoselectivity is generally not a factor in these reactions unless chiral reagents are employed or a chiral center is formed.
The outcome of nucleophilic substitution at the C4 and C6 positions is governed by several factors:
Stoichiometry: The simplest method to control the degree of substitution is by managing the stoichiometry of the nucleophile. Using one equivalent of a nucleophile can favor monosubstitution, while an excess will drive the reaction towards disubstitution.
Nucleophile Character: The nature of the incoming nucleophile plays a critical role. In reactions involving a competition between different nucleophiles, such as an amine (soft nucleophile) and an alkoxide (hard nucleophile), the reaction conditions can be tuned to favor one over the other. mdpi.com
Electronic Effects: The electron-donating 2-diethylamino group influences the electrophilicity of the C4 and C6 positions. While these positions are equivalent in the starting dichloropyrimidine, once the first substitution occurs, the electronic nature of the newly introduced group will deactivate or activate the remaining chloro-substituted carbon, influencing the feasibility of a second substitution.
Reaction Conditions: The use of catalysts, such as palladium complexes in amination reactions, can dramatically enhance regioselectivity, often favoring substitution at the C4 position over the C2 position in 2,4-dichloropyrimidine (B19661) systems. acs.org Similarly, the presence of Lewis acids or specific bases can direct the substitution to a particular position by coordinating to the pyrimidine nitrogen atoms and altering the electronic landscape of the ring. google.com
For symmetrically substituted 4,6-dichloropyrimidines, achieving selective monosubstitution can be challenging due to the similar reactivity of the two leaving groups. mdpi.com However, once monosubstitution is achieved, the electronic properties of the new substituent dictate the reactivity of the second chlorine atom. An electron-donating group will decrease the reactivity of the remaining position towards further nucleophilic attack, whereas an electron-withdrawing group will increase it. This electronic modulation is a key tool for controlling the synthesis of unsymmetrically disubstituted pyrimidine derivatives.
Computational and Theoretical Studies on 2 Diethylamino 4,6 Dihydroxy Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of pyrimidine (B1678525) derivatives at the electronic level. mdpi.comnih.gov These calculations provide insights into molecular structure, stability, and reactivity.
DFT methods are employed to model the electronic structure of 2-Diethylamino-4,6-dihydroxy-pyrimidine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com For pyrimidine derivatives, these calculations help predict sites susceptible to electrophilic or nucleophilic attack.
The structure of this compound is complicated by the potential for both conformational isomerism and prototropic tautomerism. acs.orgresearchgate.net The diethylamino group can adopt various conformations due to rotation around the C-N bonds. Quantum chemical calculations can determine the relative energies of these conformers to identify the most stable spatial arrangement.
More significantly, 4,6-dihydroxypyrimidine (B14393) derivatives can exist in multiple tautomeric forms. acs.org The equilibrium between these forms is crucial as it dictates the molecule's chemical and biological properties. Computational methods are used to calculate the relative stability of these tautomers in both the gas phase and in solution. researchgate.net For this compound, several tautomeric forms are possible, including the dihydroxy, hydroxy-keto, and diketo forms. Studies on related 4,6-dihydroxypyrimidines have shown that the keto-enol equilibrium is a significant factor, with some forms being more stable in different environments. acs.orgresearchgate.net
Table 1: Possible Tautomeric Forms of this compound
| Tautomer Name | Structural Description |
| Dihydroxy Form | Both hydroxyl groups are present as -OH. |
| Hydroxy-Keto Form | One hydroxyl group (-OH) and one carbonyl group (C=O) are present. |
| Diketo Form | Both positions 4 and 6 exist as carbonyl groups (C=O). |
| Zwitterionic Form | Involves internal proton transfer, creating positive and negative charges within the molecule. acs.org |
Molecular Modeling and Docking Simulations
Molecular modeling techniques, especially docking simulations, are pivotal in computational drug discovery for predicting how a ligand might interact with a biological target, such as a protein or enzyme. nih.gov
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov These simulations calculate a binding score, which estimates the binding affinity. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For this compound, the hydroxyl groups are potential hydrogen bond donors and acceptors, while the diethylamino group can participate in hydrophobic interactions.
Table 2: Potential Ligand-Target Interactions for this compound
| Interaction Type | Potential Participating Group(s) |
| Hydrogen Bond Donor | Hydroxyl (-OH) groups |
| Hydrogen Bond Acceptor | Hydroxyl (-OH) groups, Pyrimidine ring nitrogens |
| Hydrophobic Interactions | Diethyl (-CH2CH3) groups |
| Electrostatic Interactions | Electron-rich pyrimidine ring and polar groups |
By simulating the interaction of this compound with specific enzymes, researchers can elucidate its potential binding mode. nih.gov For instance, many pyrimidine derivatives are known to be inhibitors of cyclin-dependent kinases (CDKs) or other enzymes like HIV integrase. nih.govacs.org Docking studies can reveal whether the compound fits into the ATP-binding pocket of a kinase or the active site of another enzyme. Molecular dynamics (MD) simulations can further refine these docked poses, providing a dynamic view of the ligand's stability and conformational changes within the binding site over time. nih.gov These simulations help identify key amino acid residues that are crucial for binding, guiding the design of more potent and selective inhibitors. nih.gov
Analysis of Acid-Base Properties and Protonation States
The acid-base properties of a molecule are fundamental to its behavior in biological systems, affecting its solubility, membrane permeability, and interaction with targets. acs.org
Spectroscopic and computational methods are used to study the protonation of 4,6-dihydroxypyrimidine derivatives. acs.orgresearchgate.net The pyrimidine ring contains nitrogen atoms that can be protonated in acidic media. The state of protonation can significantly alter the molecule's electronic structure and fluorescence properties. nih.gov
Studies on a series of 2-substituted 4,6-dihydroxypyrimidines have shown that the nature of the substituent at the 2-position significantly influences the basicity of the molecule. acs.org Electron-donating groups, such as alkyl groups, increase the basicity of the compound. acs.orgresearchgate.net Therefore, the diethylamino group in this compound is expected to make the compound more basic compared to an unsubstituted 4,6-dihydroxypyrimidine. Depending on the acidity of the medium, these compounds can undergo multiple protonation stages. acs.org The likely sites of protonation are the "pyridine-like" nitrogen atoms of the ring or the oxygen atoms of the carbonyl groups in the keto tautomers. acs.org Computational models can calculate pKa values and determine the most likely protonation sites by comparing the energies of the different protonated forms.
Table 3: Influence of Substituents at Position 2 on the Basicity of 4,6-Dihydroxypyrimidine Derivatives
| Substituent at Position 2 | Expected Effect on Basicity | Rationale |
| Hydrogen | Baseline | Reference compound (4,6-dihydroxypyrimidine) acs.org |
| Methyl / Ethyl | Increase | Alkyl groups are electron-donating, increasing electron density on the ring nitrogens. acs.orgresearchgate.net |
| Diethylamino | Significant Increase | The amino group is a strong electron-donating group, leading to a predicted increase in basicity. |
| Nitro | Decrease | The nitro group is electron-withdrawing, decreasing the basicity of the ring. acs.org |
In Silico Screening and Virtual Ligand Design
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing in silico screening or virtual ligand design for the compound this compound were identified.
This section would typically involve the use of computational methods to predict the biological activity and potential therapeutic targets of a compound. The process generally includes:
Virtual Screening: A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Ligand-Based Virtual Screening: This method uses the knowledge of known active molecules (ligands) to identify other compounds with similar properties that are also likely to be active.
Structure-Based Virtual Screening: This approach, often called molecular docking, involves predicting the binding mode and affinity of a small molecule to the three-dimensional structure of a biological target.
Detailed research findings in this area would usually be presented in data tables, summarizing parameters such as binding energies (kcal/mol), inhibition constants (Ki), and interactions with key amino acid residues within a protein's active site.
As there is no available research focused on the in silico screening and virtual ligand design of this compound, no detailed findings or data tables can be provided at this time.
Structure Activity Relationship Sar Investigations of 2 Diethylamino 4,6 Dihydroxy Pyrimidine Derivatives
Impact of the Diethylamino Moiety on Biological Potency
Specific research detailing the direct impact of the diethylamino group at the C-2 position of the 4,6-dihydroxy-pyrimidine scaffold on biological potency is not available in the reviewed scientific literature. General studies on 2-substituted pyrimidines suggest that the nature of the substituent at this position can significantly influence the compound's interaction with biological targets. However, without specific data for the diethylamino variant, any discussion on its contribution to biological activity would be speculative.
Correlation Between Substituents at Pyrimidine (B1678525) Positions (e.g., C-5) and Biological Activities
While the influence of substituents at the C-5 position of the pyrimidine ring has been explored for various classes of pyrimidine derivatives, there is no specific information available for 2-diethylamino-4,6-dihydroxy-pyrimidine. Studies on related compounds, such as dihydroorotate dehydrogenase inhibitors, have shown that even a small methyl group at the C-5 position can have a significant steric impact, and a negatively charged enzyme substituent may be present near this position. nih.gov However, these findings cannot be directly extrapolated to the this compound scaffold without dedicated research.
Mechanistic Insights from Structural Modifications
Mechanistic insights are typically derived from extensive SAR studies, including the synthesis and biological evaluation of a series of analogs with systematic structural modifications. Due to the lack of such studies for this compound derivatives, no specific mechanistic insights can be provided. General mechanistic studies on other pyrimidine derivatives often involve investigations into their roles as enzyme inhibitors or receptor antagonists. brieflands.comnih.gov
Identification of Key Pharmacophoric Elements within the Dihydroxypyrimidine Scaffold
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features required for biological activity. For the broader class of dihydroxypyrimidine derivatives, the 2,4-diaminopyrimidine scaffold is a known pharmacophore for dihydrofolate reductase inhibitors. mdpi.comnih.gov However, a specific pharmacophore model for this compound has not been established due to the absence of a sufficient number of biologically active compounds and their corresponding activity data.
Biological and Pharmacological Research Applications of 2 Diethylamino 4,6 Dihydroxy Pyrimidine Derivatives
General Mechanisms of Biological Activity and Molecular Interactions
Derivatives of 2-aminopyrimidine have garnered significant attention due to their broad-spectrum biological properties ijpsjournal.com. The versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modifications to enhance efficacy and reduce toxicity ijpsjournal.com. These compounds are known to interact with various biological targets, including enzymes and receptors, leading to a wide range of cellular responses. Their mechanism of action is often attributed to their ability to mimic endogenous purine and pyrimidine (B1678525) bases, thereby interfering with essential cellular processes.
The biological activity of pyrimidine derivatives is greatly influenced by the nature and position of substituents on the pyrimidine ring nih.gov. For instance, the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which play a crucial role in their interaction with biological targets. Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activities of these compounds nih.govnih.gov.
Anticancer Research Investigations
The anticancer potential of pyrimidine derivatives is one of the most extensively studied areas of their biological activity researchgate.netencyclopedia.pubresearchgate.net. Research has shown that these compounds can exert their antitumor effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of the cell cycle.
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Pyrimidine derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The mitochondrial pathway of apoptosis is a major route for cell death, and its activation is a key mechanism for many chemotherapeutic drugs. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program. Caspase-3 is a crucial executioner caspase in this pathway. Studies on various pyrimidine derivatives have demonstrated their ability to induce apoptosis through the mitochondrial pathway, often involving the activation of caspase-3 nih.govmdpi.com.
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of cancer, making them attractive targets for anticancer drug development. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, has been a focus for the development of kinase inhibitors rsc.org.
Transforming Growth Factor-beta Receptor 1 (TGFβR1): The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation can contribute to cancer progression. Small molecule inhibitors of TGFβR1 with a pyrrolopyrimidine scaffold have been designed and synthesized nih.gov.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her-2): EGFR and Her-2 are receptor tyrosine kinases that are often overexpressed in various cancers. Pyrimidine derivatives have been developed as potent inhibitors of EGFR and Her-2 frontiersin.orgnih.govnih.govselleckchem.comtandfonline.com.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. 2-aminopyrimidine-based compounds have been identified as potent and selective inhibitors of CDKs, such as CDK2 and CDK9 nih.govnih.govacs.orgbau.edu.tr.
The following table summarizes the inhibitory activity of some pyrimidine derivatives against various kinases.
| Compound Class | Target Kinase | Key Findings |
| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | Highly potent and selective inhibitors with antitumor activity. nih.gov |
| Pyrrolopyrimidine scaffold | TGFβRI | Designed inhibitors showed an IC50 value of about 10 μM. nih.gov |
| 4,6-diaryl pyrimidines | EGFR/VEGFR-2 | Compounds demonstrated dual inhibitory activity and induced apoptosis. nih.gov |
| 2-aminopyridine and 2-aminopyrimidine-based derivatives | CDK/HDAC | Discovered novel dual inhibitors with potent anticancer activity. nih.govacs.org |
| 4,6-pyrimidinediamine derivatives | EGFR/FGFR | Identified as highly selective and potent dual inhibitors for NSCLC. nih.gov |
| 2-arylamino-4-aryl-pyrimidines | PAK1 | Found to be potent inhibitors with anti-proliferative activity. nih.gov |
| 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine | EGFR | An EGFR tyrosine kinase inhibitor with an IC50 of 2.7 μM. selleckchem.com |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT and EGFRT790M | Showed promising inhibitory activities and induced apoptosis. tandfonline.com |
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle regulation. Inducing cell cycle arrest is a common strategy for anticancer therapy. Pyrimidine derivatives have been shown to arrest the cell cycle at different phases, such as G0/G1, S, or G2/M, thereby inhibiting cancer cell proliferation nih.govmdpi.comnih.govmdpi.com. The inhibition of CDKs by pyrimidine derivatives is a primary mechanism through which they induce cell cycle arrest nih.gov.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While high levels of ROS can cause oxidative stress and damage to cellular components, leading to cell death, they also play a role in cell signaling. Some anticancer agents exert their effects by inducing the generation of ROS in cancer cells, leading to oxidative stress-mediated apoptosis nih.govresearchgate.netmdpi.comnih.govmdpi.com. The role of pyrimidine derivatives in modulating ROS levels is an active area of research.
Antimicrobial Research Investigations
In addition to their anticancer properties, pyrimidine derivatives have also been investigated for their antimicrobial activities. The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents. 2-aminopyrimidine derivatives have shown promise as a scaffold for the development of broad-spectrum antimicrobial drugs ijpsjournal.comijpsjournal.comhakon-art.comresearchgate.net.
The antimicrobial activity of pyrimidine derivatives is influenced by the substituents on the pyrimidine ring. Various synthesized derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi ijpsjournal.comhakon-art.comresearchgate.netresearchgate.net. The mechanism of antimicrobial action of these compounds is believed to involve the inhibition of essential microbial enzymes or interference with microbial DNA synthesis ijpsjournal.com.
The following table provides examples of the antimicrobial activity of some pyrimidine derivatives.
| Compound/Derivative Class | Test Organism(s) | Observed Activity |
| 2-aminopyrimidine derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial properties. ijpsjournal.comijpsjournal.com |
| 2-aminopyrimidine amides | S. aureus (MRSA and MSSA), P. aeruginosa, A. baumannii | Inhibition of biofilm formation, particularly against Gram-positive strains. nih.gov |
| 2-aminopyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Significant antibacterial and antifungal activity. hakon-art.comresearchgate.net |
| 2-amino-4,6-diaryl substituted pyrimidines | Various bacteria and fungi | Good antimicrobial activities. researchgate.net |
Antibacterial Activity and Mechanisms
Pyrimidine derivatives have demonstrated notable antibacterial properties against a range of pathogenic bacteria, including drug-resistant strains. nih.govrsc.org Research has focused on synthesizing and evaluating novel pyrimidine-containing compounds to address the growing challenge of antibiotic resistance.
One area of investigation involves the synthesis of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives, which have shown strong antibacterial activities against clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs). researchgate.net For instance, certain thiophenyl-pyrimidine derivatives have exhibited potent bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 24 to 48 μg/mL against various strains, including MRSA and VRE. nih.gov The antibacterial potency of some of these derivatives has been reported to be significantly higher than conventional antibiotics like methicillin. nih.gov
The proposed mechanism of action for some of these thiophenyl-pyrimidine derivatives involves the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.govrsc.org By inhibiting FtsZ polymerization and its GTPase activity, these compounds disrupt bacterial cell division, ultimately leading to cell death. nih.govrsc.org This represents a promising target for the development of new antibacterial agents with a novel mechanism of action. nih.gov
The following table summarizes the antibacterial activity of a selection of pyrimidine derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative F20 | Gram-positive strains (including MRSA and VRE) | 24 - 48 | nih.gov |
| 2,4-disubstituted-6-thiophenyl-pyrimidine Bb2 | MRSA and VREs | 2 | researchgate.net |
Antifungal Activity against Specific Pathogens (e.g., Candida species)
The antifungal potential of pyrimidine derivatives has been extensively explored, with many compounds showing efficacy against a variety of fungal pathogens, including species from the genus Candida. derpharmachemica.comnih.govnih.gov These pathogens are a significant cause of opportunistic infections in humans.
Research has demonstrated that certain pyridines and pyrimidines can inhibit the growth of Candida albicans strains, particularly those lacking specific efflux pumps. nih.gov The mechanism of action for some of these compounds is believed to be the inhibition of lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired cell function and death. mdpi.comnih.gov
Novel pyrimidine derivatives containing an amide moiety have also been synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi. frontiersin.org Some of these compounds exhibited higher antifungal activity than commercially available fungicides. frontiersin.org Similarly, pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton have shown promising antifungal activity against plant pathogens. frontiersin.org
The table below presents the antifungal activity of representative pyrimidine derivatives against specific fungal pathogens.
| Compound Type | Fungal Pathogen | Activity Measurement | Result | Reference |
| Pyridines and Pyrimidines | Candida albicans (efflux-pump deficient) | MIC | 2 - 64 µg/mL | nih.gov |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 | 10.5 µg/mL | frontiersin.org |
| Pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties | Botrytis cinerea | Inhibition Rate (at 100 µg/mL) | Moderate to good | tandfonline.com |
Antiviral Research Investigations
The structural diversity of pyrimidine derivatives has made them attractive candidates in the search for novel antiviral agents. mdpi.comnih.govgsconlinepress.com Researchers have investigated their potential to inhibit the replication of a wide range of viruses.
Inhibition of Viral Replication and Assembly
Pyrimidine derivatives can interfere with viral replication through various mechanisms. One key strategy is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.govbiorxiv.org By acting as nucleoside analogues, these compounds can be incorporated into the growing viral RNA chain, leading to either chain termination or mutagenesis, thereby halting viral replication. nih.govbiorxiv.orgresearchgate.net
Furthermore, some pyrimidine biosynthesis inhibitors have been shown to possess antiviral activity. nih.govbiorxiv.org Viruses rely on the host cell's machinery to produce the necessary building blocks for replication, including nucleotides. nih.gov By inhibiting the de novo synthesis of pyrimidines, these compounds can deplete the intracellular pool of pyrimidine nucleosides, thus indirectly inhibiting viral RNA synthesis. nih.gov Studies have shown that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues can lead to a synergistic inhibition of viral replication. nih.govbiorxiv.org
Antiretroviral Activity (e.g., against Herpes Simplex Virus, Vaccinia Virus)
Specific pyrimidine derivatives have been investigated for their activity against retroviruses and other DNA viruses. For instance, a study on pyrimidine amino acid derivatives revealed that N-(2-chloro-5-bromopyrimidil-4)-1-leucin could inhibit the DNA synthesis of the vaccinia virus in cell cultures, consequently reducing its infectious activity. nih.gov
Another class of compounds, pyrimidyl-di(diazaspiroalkane) derivatives, has been shown to block the interaction between a pathogen and the host cell. actanaturae.ru This is achieved by preventing the virus from binding to heparan sulfate proteoglycans on the cell surface, a mechanism used by various viruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), for initial adhesion. actanaturae.ru
The table below summarizes the antiretroviral activity of specific pyrimidine derivatives.
| Compound | Virus | Mechanism of Action | Reference |
| N-(2-chloro-5-bromopyrimidil-4)-1-leucin | Vaccinia Virus | Inhibition of viral DNA synthesis | nih.gov |
| Pyrimidyl-di(diazaspiroalkane) derivatives | Herpes Simplex Virus (HSV-1, HSV-2) | Inhibition of virus adhesion to host cells | actanaturae.ru |
Anti-inflammatory Research Investigations
Pyrimidine derivatives have also been a focus of anti-inflammatory research, with studies demonstrating their ability to modulate key inflammatory pathways. researchgate.netnih.gov
Modulation of Nitric Oxide (NO) Production
One of the key mechanisms underlying the anti-inflammatory effects of pyrimidine derivatives is their ability to modulate the production of nitric oxide (NO). nih.gov NO is a signaling molecule that plays a crucial role in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. nih.govmdpi.com
Research has shown that certain 5-substituted 2-amino-4,6-dichloropyrimidines can inhibit immune-activated NO production in mouse peritoneal cells. nih.gov For example, 5-fluoro-2-amino-4,6-dichloropyrimidine was found to be a potent inhibitor of NO production with an IC50 of 2 µM, which was more active than the reference compounds used in the study. nih.gov In contrast, their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity. nih.gov
The following table presents data on the inhibition of nitric oxide production by pyrimidine derivatives.
| Compound | Cell Type | IC50 (µM) | Reference |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Mouse peritoneal cells | 2 | nih.gov |
| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Mouse peritoneal cells | 9 - 36 | nih.gov |
Inhibition of Cyclooxygenase-2 (COX-2)
Pyrimidine derivatives have emerged as a promising scaffold for the development of potent and selective Cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The mechanism of action for these anti-inflammatory agents is often linked to the inhibition of prostaglandin E2 (PGE2) generation by COX enzymes. nih.gov By selectively targeting COX-2 over the COX-1 isoform, these compounds have the potential to offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov
In vitro studies have demonstrated the efficacy of certain pyrimidine derivatives. For instance, two specific derivatives, designated L1 and L2, have shown high selectivity towards COX-2. mdpi.comnih.gov Their inhibitory activity against COX-2 was found to be comparable to the established drug meloxicam and superior to piroxicam. mdpi.comnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these compounds were nearly identical to those of meloxicam, highlighting their potential as effective COX-2 inhibitors. mdpi.com Research has also shown that NSAIDs can induce a simultaneous and significant decrease in both COX-2 and dihydropyrimidine dehydrogenase (DPD) activities in tumor cells, suggesting a potential role in modulating fluorouracil-based chemotherapy. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrimidine Derivative L1 | COX-2 | High selectivity, comparable to Meloxicam | mdpi.comnih.gov |
| Pyrimidine Derivative L2 | COX-2 | High selectivity, comparable to Meloxicam | mdpi.comnih.gov |
| Indomethacin / NS-398 | COX-2 and DPD | Simultaneous decrease in activity | nih.gov |
Downregulation of Inflammatory Mediators (e.g., PGE2, NF-κB)
The anti-inflammatory effects of pyrimidine derivatives extend to the modulation of key inflammatory mediators. Research indicates that pyrimidines can inhibit crucial signaling molecules such as prostaglandin E2 (PGE2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammatory responses, including COX-2. nih.gov
Studies have shown that the signaling pathway involving NF-κB is essential for the upregulation of the COX-2/PGE2 system. nih.gov By inhibiting NF-κB activation, pyrimidine derivatives can effectively suppress the downstream expression of COX-2 and subsequent production of PGE2. nih.gov For example, the selective NF-κB inhibitor Bay11-7082 has been shown to abolish endothelin-1-induced COX-2 gene expression and PGE2 release. nih.gov This suggests that pyrimidine derivatives targeting this pathway could play a significant role in controlling inflammatory processes. nih.gov
Enzyme Inhibition Studies (Beyond Kinases)
Urease Inhibition Studies
A library of 4,6-dihydroxypyrimidine (B14393) diones has been synthesized and evaluated for their ability to inhibit urease, a nickel-dependent metalloenzyme that is a virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov All tested compounds in one study showed activity, with IC50 values ranging from 22.6 to 117.4 µM, which is comparable to the standard inhibitor thiourea (IC50 = 21.2 µM). nih.gov
Kinetic studies on the most potent of these compounds revealed different modes of inhibition. Several derivatives were identified as mixed-type inhibitors, while others were found to be non-competitive inhibitors. nih.gov For instance, certain dihydropyrimidine-hydroxamic acid hybrids have been identified as highly potent urease inhibitors, with one compound exhibiting an IC50 value of 14 ± 1 nM. researchgate.net Kinetic analysis of this potent compound revealed a mixed-inhibition mechanism. researchgate.net
| Compound Type | IC50 Value | Mode of Inhibition | Reference |
|---|---|---|---|
| 4,6-dihydroxypyrimidine diones (1-35) | 22.6 ± 1.14 - 117.4 ± 0.73 µM | Mixed-type or Non-competitive | nih.gov |
| Dihydropyrimidine-hydroxamic acid hybrid (4g) | 14 ± 1 nM | Mixed | researchgate.net |
| Dihydropyrimidine-hydroxamic acid hybrid (4b) | 0.082 ± 0.004 µM | Not specified | researchgate.net |
| Dihydropyrimidine-hydroxamic acid hybrid (5l) | 0.14 ± 0.013 µM | Not specified | researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer agents. mdpi.com Pyrimidine derivatives, specifically (±)-6-alkyl-2,4-diaminopyrimidines, have been investigated as inhibitors of bacterial DHFR from Bacillus anthracis and Staphylococcus aureus. nih.govnih.gov
These compounds have demonstrated biological potency, with minimum inhibitory concentration (MIC) values in the range of 0.125–8 μg/mL for both organisms. nih.govnih.gov Structural studies revealed that substitutions at the C6 position of the diaminopyrimidine moiety interact with a hydrophobic side pocket in the enzyme's active site. nih.gov This interaction leads to a minor conformational change in the protein, highlighting a new avenue for the design of more effective bacterial DHFR inhibitors. nih.govnih.gov
| Compound Type | Organism | MIC Value | Reference |
|---|---|---|---|
| (±)-6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis | 0.125–8 µg/mL | nih.govnih.gov |
| (±)-6-Alkyl-2,4-diaminopyrimidines | Staphylococcus aureus | 0.125–8 µg/mL | nih.govnih.gov |
Human Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine metabolism and is also an angiogenic factor. nih.gov Its overexpression is associated with tumor growth and invasion, making it an important target for anticancer drug development. mdpi.com
A series of conformationally constrained uridine-based nucleoside phosphonic acids, which are pyrimidine derivatives, have been evaluated as inhibitors of human recombinant thymidine phosphorylase. nih.gov Several of these compounds were identified as potent inhibitors with Ki values in the micromolar to nanomolar range (0.048–1 μM). nih.gov The inhibitory potency was found to be strongly dependent on the conformational flexibility of the phosphonate moiety and the substituent at position 5 of the pyrimidine base. nih.gov Furthermore, dihydropyrimidone derivatives have also been identified as potential non-competitive inhibitors of the thymidine phosphorylase enzyme. mdpi.com
| Compound Type | Ki Value | Mode of Inhibition | Reference |
|---|---|---|---|
| Uridine-based nucleoside phosphonic acids | 0.048 - 1 µM | Not specified | nih.gov |
| Dihydropyrimidone derivatives | Not specified | Non-competitive | mdpi.com |
Exploration of Other Receptor and Enzyme Targets (e.g., CNS-active agents, calcium channel blockers)
The structural versatility of the pyrimidine scaffold has led to its exploration against a wide array of other biological targets. Pyrimidine derivatives have been considered as promising candidates for the development of central nervous system (CNS) active agents. nih.gov
Furthermore, there is a rationale for investigating pyrimidine derivatives as potential calcium channel blockers (CCBs). wikipedia.orgnih.govmayoclinic.org CCBs are a class of drugs that disrupt the movement of calcium through calcium channels and are used to treat conditions like hypertension and angina. wikipedia.orgmayoclinic.org A major class of CCBs are the dihydropyridines, which are structurally derived from 1,4-dihydropyridine. nih.govwikipedia.org The structural similarity between the dihydropyridine ring in these established drugs and the dihydropyrimidine core present in the derivatives of 2-Diethylamino-4,6-dihydroxy-pyrimidine suggests that these compounds could potentially exhibit activity at L-type calcium channels. This area represents a promising, albeit less explored, avenue for future research into the pharmacological profile of pyrimidine derivatives.
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Advanced Analogs
The future of 2-Diethylamino-4,6-dihydroxy-pyrimidine in medicinal chemistry hinges on the rational design and synthesis of advanced analogs to explore and optimize its potential biological activities. The core 2-amino-4,6-dihydroxypyrimidine (B16511) structure serves as a versatile template for chemical modification.
A foundational synthetic approach involves the condensation of appropriately substituted malonic acid diesters with guanidine (B92328) under basic conditions, a method that has been optimized for multi-gram scale production. nih.gov For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines has been successfully prepared by reacting monosubstituted malonic acid diesters with guanidine hydrochloride in the presence of sodium ethoxide in ethanol. nih.govchemicalbook.com This established protocol can be adapted to synthesize analogs of this compound by using an N,N-diethyl-substituted guanidine as the starting material.
Future synthetic strategies will likely focus on several key areas of modification to build a diverse chemical library for screening:
Substitution at the 5-position: The 5-position of the pyrimidine (B1678525) ring is a prime target for introducing chemical diversity. nih.gov Designing a homologous series of alkyl, aryl, or heterocyclic substituents at this position can systematically probe steric and electronic requirements for biological activity. nih.govnih.gov
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to enhance potency, selectivity, or pharmacokinetic properties. acs.orgcambridgemedchemconsulting.com For example, the hydroxyl groups at the 4- and 6-positions could be converted to chloro groups using reagents like phosphorus oxychloride or the Vilsmeier-Haack-Arnold reagent. nih.gov This transformation is significant, as studies have shown that 2-amino-4,6-dichloropyrimidines can exhibit biological activities, such as nitric oxide (NO) inhibition, where their dihydroxy counterparts are inactive. nih.govresearchgate.net
Modification of the 2-position Amino Group: The diethylamino group itself can be modified. Varying the alkyl substituents (e.g., replacing ethyl with cyclopropyl (B3062369) or other functionalized chains) could fine-tune lipophilicity and target engagement. nih.gov
These rationally designed analogs would provide a basis for comprehensive structure-activity relationship (SAR) studies, elucidating the chemical features essential for therapeutic efficacy.
In-Depth Mechanistic Elucidation at the Molecular Level
A critical future direction is to move beyond identifying if a compound is active to understanding how it works at a molecular level. For this compound and its analogs, this involves detailed mechanistic studies to identify their precise interactions with biological targets.
Should an analog show promise, for example, as a kinase inhibitor, the following steps would be crucial:
Target Engagement Assays: Confirming direct binding to the purified target protein using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Enzyme Kinetics: Performing kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insights into whether the compound binds to the active site or an allosteric site.
X-ray Crystallography: Co-crystallizing the compound with its target protein to obtain a high-resolution 3D structure of the complex. This structural information is invaluable, revealing the specific amino acid residues involved in binding and the precise orientation of the inhibitor. cardiff.ac.uknih.gov For example, crystal structures of other pyrimidine-based inhibitors have confirmed their binding modes and revealed key hydrogen bonds and hydrophobic interactions that are essential for potency. mdpi.comnih.gov
Cellular Mechanism Studies: Investigating the downstream effects of target inhibition within cells. This could involve monitoring changes in phosphorylation cascades, gene expression, or cell cycle progression to confirm that the compound's cellular effects are consistent with its proposed molecular mechanism.
For instance, if an analog were found to inhibit nitric oxide production, mechanistic studies would aim to determine if it directly inhibits the nitric oxide synthase (iNOS) enzyme, interferes with its expression, or affects upstream signaling pathways. researchgate.net The mechanism of action for many pyrimidine derivatives remains to be fully elucidated, representing a significant area for future research. researchgate.net
Discovery of Novel Biological Targets and Therapeutic Areas
While the parent 2-amino-4,6-dihydroxypyrimidine scaffold has been explored for antiviral and anti-inflammatory potential, the chemical space accessible through its derivatives opens the door to a wide range of new therapeutic applications. nih.govmdpi.com High-throughput screening of a library of this compound analogs against diverse panels of biological targets is a key strategy for discovering novel activities.
Potential therapeutic areas and targets for pyrimidine derivatives are extensive and include:
Oncology: Pyrimidine derivatives are well-established as anticancer agents. nih.govnih.gov They have been designed as potent and selective inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3). researchgate.netnih.govresearchgate.net
Inflammatory and Autoimmune Diseases: As demonstrated by the nitric oxide inhibitory activity of 2-amino-4,6-dichloropyrimidine (B145751) analogs, this scaffold holds promise for treating inflammatory conditions. nih.govresearchgate.net Further exploration could target other key inflammatory mediators or pathways.
Neurological Disorders: Adenosine receptors, which are abundant in the central nervous system and regulate neuronal function, have been successfully targeted by 2-amino-4,6-disubstituted-pyrimidine derivatives. nih.govresearchgate.net This suggests potential applications in conditions like Alzheimer's disease or pain management. researchgate.net
Infectious Diseases: The pyrimidine core is present in many antimicrobial and antiviral drugs. ontosight.ai The initial motivation for studying 2-amino-4,6-dichloropyrimidine was its broad-spectrum antiviral activity, a therapeutic area that remains highly relevant for future exploration. nih.gov
The following table summarizes potential biological targets for pyrimidine derivatives based on existing research.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | CDK1, CDK2, CDK9, EGFR, FLT3, PI3K | Oncology |
| G-Protein Coupled Receptors | Adenosine Receptors (A1, A2A) | Neurological Disorders, Cardiovascular Disease |
| Enzymes | Nitric Oxide Synthase (iNOS), Dihydrofolate Reductase | Inflammation, Infectious Diseases, Oncology |
Application of Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) is a powerful methodology that utilizes the 3D structural information of a biological target to design potent and selective inhibitors. cardiff.ac.uknih.gov As novel targets for this compound analogs are identified and structurally characterized, SBDD will become an indispensable tool for lead optimization.
The SBDD process typically involves:
Target Structure Determination: Obtaining the 3D structure of the target protein, usually via X-ray crystallography or cryo-electron microscopy.
Computational Docking: Using computer algorithms to predict the most favorable binding pose of a ligand within the target's active site. This allows for the virtual screening of thousands of potential analogs.
Iterative Design and Synthesis: Analyzing the predicted binding mode to identify opportunities for improvement. For example, if a region of the binding pocket is unoccupied, a chemist can design a new analog with an additional functional group to fill that space and form favorable interactions. researchgate.net This iterative cycle of design, synthesis, and testing is a hallmark of modern medicinal chemistry. nih.gov
For example, SBDD has been successfully used to develop highly selective 2,4,5-trisubstituted pyrimidine inhibitors of CDK9 by exploiting structural differences between the active sites of different CDK isoforms. cardiff.ac.uk Similarly, if a this compound analog is found to bind to a specific kinase, SBDD can guide modifications to enhance its affinity and selectivity, thereby reducing potential off-target side effects.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all aspects of drug discovery, and pyrimidine research is no exception. nih.gov These computational tools can analyze vast and complex datasets to accelerate the discovery and optimization of new drug candidates. nih.gov
Key applications of AI/ML in the context of this compound research include:
Predictive Modeling: ML algorithms can be trained on existing data from pyrimidine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the biological activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize and test, saving time and resources.
Virtual High-Throughput Screening: AI-powered platforms can screen massive virtual libraries of compounds against a target's structure or a predictive activity model much faster than physical screening. This can identify novel pyrimidine scaffolds with a high probability of being active.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high potency for a specific target and favorable pharmacokinetic profiles.
Synthesis Planning: AI tools are being developed to assist chemists in planning the most efficient synthetic routes to complex molecules, including novel pyrimidine derivatives. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2-diethylamino-4,6-dihydroxy-pyrimidine, and how can purity be validated?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of 4,6-dihydroxy-pyrimidine derivatives using POCl₃ or PCl₅ (as in the preparation of 4,6-dichloro-2-methyl-pyrimidine ) can be adapted by substituting chlorine with diethylamine. Post-synthesis, purity validation requires a combination of techniques:
- HPLC for quantitative impurity profiling.
- ¹H/¹³C NMR to confirm structural integrity, particularly the diethylamino group’s resonance (δ ~3.3–3.5 ppm for CH₂ and δ ~1.1–1.3 ppm for CH₃).
- Elemental analysis to verify stoichiometry (C, H, N content).
Refer to safety protocols for handling phosphoryl chlorides and amines .
Q. How can the crystal structure of this compound be determined experimentally?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to obtain high-quality crystals.
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O or O–H⋯N) to explain packing motifs, similar to 2-amino-4,6-dimethoxypyrimidine’s fused-ring chains .
- Software : Refinement via SHELX or Olex2 to model thermal parameters and validate bond lengths/angles .
Q. What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust is generated .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors/particulates.
- Storage : Keep in airtight containers at ambient temperature, away from oxidizing agents .
- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the thermochemical properties of this compound?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for:
- Geometry optimization : Using basis sets like 6-31G(d,p) to model the pyrimidine ring and substituents.
- Thermochemical accuracy : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to reduce deviations in atomization energies (<3 kcal/mol) .
- Solvent effects : Apply the Polarizable Continuum Model (PCM) for aqueous or organic solvent simulations. Validate results against experimental IR/Raman spectra .
Q. How can tautomeric equilibria in this compound lead to contradictory kinetic data, and how is this resolved?
Answer: The compound may exist as keto-enol tautomers, affecting reaction pathways. For example, bromination kinetics of similar dihydroxy-pyrimidines showed reversibility (e.g., dibromo derivatives reverting to monobromo forms) due to tautomer-dependent reactivity . Resolution strategies include:
- pH-controlled studies : Stabilize specific tautomers using buffered solutions.
- Isotopic labeling : ¹⁵N or ²H NMR to track tautomer populations.
- Kinetic modeling : Use stopped-flow techniques to isolate fast equilibria and derive rate constants .
Q. What experimental designs are optimal for studying the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) or kinases, given pyrimidines’ role in nucleotide analogs. Use UV-Vis spectroscopy to monitor NADPH oxidation .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
- Structural analogs : Compare with 4,6-diaminopyrimidine derivatives, which show bioactivity via hydrogen-bonding interactions .
Q. How can reaction conditions be optimized for selective functionalization of the 4,6-dihydroxy groups?
Answer:
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups, enabling selective diethylamination at the 2-position .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at electron-deficient positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of diethylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
